Trifluoromethyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl formate is an organic compound with the molecular formula C₂HF₃O₂ It is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a formate group (-CO₂H)
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethyl formate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide with formic acid in the presence of a base. Another method includes the use of trifluoromethyl sulfonyl chloride and formic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethyl carboxylic acids.
Reduction: Reduction reactions can convert it into trifluoromethyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Trifluoromethyl carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Various trifluoromethyl-substituted derivatives.
Scientific Research Applications
Trifluoromethyl formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethyl group into various compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Mechanism of Action
The mechanism by which trifluoromethyl formate exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The electronegativity of the trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in modifying the properties of target molecules. The pathways involved often include nucleophilic attack on the formate group, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Trifluoromethane (CF₃H): A simple trifluoromethyl compound used in various industrial applications.
Trifluoromethyl sulfone (CF₃SO₂): Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethyl trimethylsilane (CF₃SiMe₃): Widely used as a reagent in organic synthesis.
Uniqueness: Trifluoromethyl formate stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
85358-65-2 |
---|---|
Molecular Formula |
C2HF3O2 |
Molecular Weight |
114.02 g/mol |
IUPAC Name |
trifluoromethyl formate |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)7-1-6/h1H |
InChI Key |
XZHNVYDCJNNJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.